3,5-dimethyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide
Description
Its molecular formula is C₂₄H₂₂N₄O₂, with a molecular weight of 398.46 g/mol. Key physicochemical properties include a hydrogen bond donor count of 1, hydrogen bond acceptor count of 6, polar surface area of 55.79 Ų, and moderate aqueous solubility (logS = -3.90) . The absence of chiral centers simplifies its synthesis and purification, while the rigid pyridopyrimidinone scaffold may contribute to target binding specificity .
Properties
IUPAC Name |
3,5-dimethyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-14-11-15(2)13-17(12-14)22(28)26-18-6-8-19(9-7-18)27-16(3)25-21-20(23(27)29)5-4-10-24-21/h4-13H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUYMTXZMFYKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and subsequent functionalization. One common method involves the condensation of appropriate starting materials under reflux conditions. For example, the synthesis may start with the reaction of 4-aminobenzamide with 2-methyl-4-oxopyrido[2,3-d]pyrimidine in the presence of a suitable condensing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,5-dimethyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly protein kinases.
Medicine: Investigated for its anticancer properties, showing promise in inhibiting the growth of various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide involves the inhibition of specific molecular targets, such as protein kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridopyrimidinone Derivatives
- Target Compound: 3,5-Dimethyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide Features: Methyl substituents at positions 3 and 5 on the benzamide, 2-methylpyridopyrimidinone core. Key Data: pKa = 9.65 (basic), logP = 3.45 (predicted), sp³ carbon fraction = 16.7% .
Analog 1 :
- Analog 2: 2-[4-(Difluoromethoxy)phenyl]-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Structural Difference: Pyrido[1,2-a]pyrimidinone core (vs. pyrido[2,3-d]pyrimidinone) with difluoromethoxy and piperazine substituents. Impact: Enhanced hydrogen bonding (piperazine) may improve solubility but reduce blood-brain barrier penetration .
Benzamide-Linked Heterocycles
- Compound A: (R)-3-Benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide Structural Difference: Extended benzodiazepine scaffold fused with pyrimido[4,5-d]pyrimidine. Impact: Larger molecular weight (~700 g/mol) and higher complexity may limit bioavailability compared to the target compound .
- Compound B: (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Structural Difference: Tetrahydropyrimidinyl moiety with stereochemical complexity. Impact: Increased hydrogen bond donors (3 vs. 1) and chiral centers (4 vs. 0) may enhance target selectivity but complicate synthesis .
Data Tables
Table 1: Physicochemical Properties
*Estimated based on structural similarity.
Table 2: Structural Features and Implications
Research Findings and Limitations
- Target Compound: No direct pharmacological data is available in the provided evidence. Its screening status (ChemDiv F306-0107) suggests preliminary evaluation for kinase or protease inhibition .
- Compound A : Patent claims (2022) highlight its use in oncology, but comparative potency against the target compound remains unstudied .
- Gaps: Limited data on binding affinities, pharmacokinetics, or in vivo efficacy for all compounds. Structural comparisons rely on physicochemical predictions rather than empirical assays.
Biological Activity
3,5-Dimethyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C23H20N4O2
- Molecular Weight : 396.43 g/mol
- CAS Number : 1002256-88-3
The structure features a benzamide core with a pyrido[2,3-d]pyrimidine moiety, which is critical for its biological activity.
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. This inhibition can lead to antiproliferative effects in cancer cells.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in nucleotide synthesis.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties comparable to established antioxidants like ascorbic acid.
- Cell Cycle Regulation : It may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits significant biological activities across various assays:
Anticancer Activity
In vitro studies have shown that this compound can reduce cell viability in several cancer cell lines through apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Inhibition of DHFR |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies and Research Findings
- Study on Anticancer Properties : A recent study demonstrated that the compound significantly inhibited the growth of MCF-7 cells by inducing apoptosis through the activation of caspase pathways.
- Antioxidant Study : Comparative analysis showed that the compound exhibited antioxidant activity similar to ascorbic acid in DPPH radical scavenging assays.
- Enzyme Inhibition Assays : Inhibition studies revealed that it effectively inhibited DHFR with an IC50 value of approximately 25 µM, highlighting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
